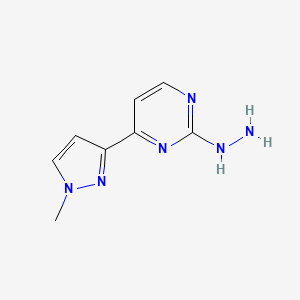

2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine

Description

2-Hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine is a pyrimidine derivative characterized by a hydrazinyl (-NH-NH₂) group at position 2 and a 1-methyl-1H-pyrazol-3-yl substituent at position 3.

Properties

IUPAC Name |

[4-(1-methylpyrazol-3-yl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-14-5-3-7(13-14)6-2-4-10-8(11-6)12-9/h2-5H,9H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXALPICWPFEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NC(=NC=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine typically involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors. One common method includes the reaction of 2-chloro-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazones .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives, including 2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth .

Anti-inflammatory Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory effects. For instance, compounds derived from this scaffold have been tested for their ability to reduce inflammation in animal models, demonstrating lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may inhibit bacterial growth by interfering with essential microbial processes, making it a candidate for further development as an antimicrobial agent .

Inhibition of Dihydroorotate Dehydrogenase

2-Hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine has been studied for its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine biosynthesis pathway. This inhibition is particularly relevant in the context of treating autoimmune diseases and certain cancers .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of several pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. The results indicated that compounds similar to 2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .

Case Study 2: Anti-inflammatory Screening

In a pharmacological screening involving carrageenan-induced edema models, derivatives showed significant reduction in inflammation markers compared to controls. The LD50 values were established to assess toxicity, confirming that these compounds are safer alternatives to conventional NSAIDs .

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine and pyrazolopyrimidine derivatives, focusing on substituent effects, synthetic routes, physical properties, and biological activities.

Structural Analogues and Substituent Effects

Core Structure Variations

- Pyrimidine vs. Pyrazolopyrimidine Scaffolds :

- The target compound features a simple pyrimidine core, whereas analogs like 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3) () and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3) () incorporate fused pyrazolopyrimidine systems. These fused cores enhance planarity and may influence binding affinity in biological systems .

- Substituent Diversity :

- The 1-methyl-pyrazole group in the target compound contrasts with the 1-phenyl () and p-tolyl () groups in analogs. Bulkier aromatic substituents (e.g., phenyl) may improve lipophilicity but reduce solubility compared to the methyl-pyrazole moiety .

- 2-Hydrazino-4-(3-pyridinyl)pyrimidine () replaces the pyrazole with a pyridinyl group, introducing a basic nitrogen atom that could enhance hydrogen bonding or metal coordination .

Functional Group Modifications

- Hydrazinyl Derivatives :

- The hydrazinyl group is conserved across analogs but varies in its conjugation. For example, 4-(2-benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5a) () incorporates a benzylidene moiety, which extends conjugation and may alter redox properties relevant to antioxidant activity .

- 2-Hydrazinyl-4-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (V) () includes a methoxyphenyl and nitrile group, demonstrating how electron-withdrawing/donating substituents modulate biological activity .

Key Observations :

- Hydrazine hydrate is a common reagent for introducing the hydrazinyl group via nucleophilic substitution (e.g., , % yield) .

- Condensation with aldehydes/ketones (e.g., , % yield) demonstrates the reactivity of the hydrazinyl group for further derivatization .

Physical and Spectral Properties

Key Observations :

- The hydrazinyl group consistently shows IR peaks near 3300–3400 cm⁻¹ (NH/ NH₂ stretching) .

- Arylidenehydrazinyl derivatives (e.g., 5a) exhibit downfield NMR shifts for imine protons (δH ~8.6 ppm) .

Key Observations :

Biological Activity

2-Hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine is a heterocyclic compound with the molecular formula . Its unique structure, featuring both hydrazinyl and pyrazolyl groups, positions it as a promising candidate for various biological applications. This article examines its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

The biological activity of 2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine can be inferred from studies on similar compounds. Notably:

- Antileishmanial and Antimalarial Activities : Similar hydrazine-coupled pyrazole derivatives have demonstrated significant antileishmanial and antimalarial effects. These compounds typically exhibit a desirable binding profile in specific molecular targets, such as the lmptr1 pocket, which is crucial for their efficacy against these diseases.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes involved in key biochemical pathways. For instance, it may modulate pathways related to cancer cell proliferation and apoptosis .

Biological Activity Studies

Research has highlighted several key areas where 2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine exhibits notable biological activity:

Anticancer Properties

A study focusing on pyrazole derivatives indicated that compounds with similar structures could induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when tested alone or in combination with doxorubicin. These findings suggest that 2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine may also possess anticancer properties due to its structural similarities to effective pyrazole-based agents .

Antifungal Activity

Research into related pyrazole derivatives has shown moderate to excellent antifungal activities against various phytopathogenic fungi. This suggests that 2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine could also be effective in agricultural applications, particularly as a fungicide .

Comparative Analysis with Similar Compounds

A comparative analysis of 2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine with other pyrazole derivatives reveals its unique position due to the combination of functional groups:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine | Lacks methyl group | Moderate anticancer activity |

| 4-(1H-pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-pyrrolo[2,3-d]pyrimidine | Different core structure | Anticancer activity |

| 2-Hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine | Unique hydrazinyl and pyrazolyl groups | Potential anticancer and antifungal activity |

Case Studies and Research Findings

Several studies have provided insights into the biological activities associated with similar compounds:

- Anticancer Activity : Investigations into pyrazole derivatives revealed that certain compounds could induce apoptosis in cancer cells by disrupting cellular integrity and promoting cell death through reactive oxygen species (ROS) generation .

- Enzyme Inhibition : A study demonstrated that pyrazole-based compounds could inhibit xanthine oxidase, an enzyme linked to oxidative stress and various diseases. This suggests potential therapeutic applications for 2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine in managing oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or hydrazine-mediated reactions. For example, hydrazine derivatives can react with carbonyl-containing intermediates (e.g., propenones or enones) under reflux in ethanol or acetic acid. Reaction parameters such as temperature (80–100°C), solvent polarity, and stoichiometric ratios of hydrazine to carbonyl precursors are critical for yield optimization. Characterization of intermediates using NMR and IR spectroscopy ensures purity before final cyclization .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of 2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. For example, the hydrazinyl group exhibits characteristic NH signals at δ 6.5–8.0 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and supramolecular interactions. Refinement using SHELXL software ensures structural accuracy .

Q. How can researchers screen the bioactivity of 2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine derivatives?

- Methodological Answer : Standardized assays include:

- Antimicrobial Testing : Agar diffusion or microdilution assays against Candida spp. or E. coli to evaluate minimum inhibitory concentrations (MICs). For example, pyrazole-naphthoquinone derivatives exhibit selective antifungal activity .

- Anti-inflammatory Screening : In vitro COX-2 inhibition assays or in vivo carrageenan-induced edema models .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties or reactivity of 2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model molecular orbitals, electrostatic potentials, and reaction pathways. For instance, DFT has been used to predict tautomeric equilibria in pyrazole-pyrimidine hybrids and their interaction with biological targets .

Q. What strategies are recommended when encountering discrepancies between experimental spectral data and computational predictions for hydrazinyl-pyrimidine derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental (e.g., NMR, IR) and computational spectra. Adjust basis sets or solvent models in DFT calculations to better match empirical data.

- Dynamic Effects : Consider temperature-dependent conformational changes or solvent interactions that DFT may not fully capture .

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of 2-hydrazinyl-4-(1-methyl-1H-pyrazol-3-yl)pyrimidine?

- Methodological Answer : SCXRD provides direct evidence of tautomeric states (e.g., hydrazone vs. azo forms) through bond length analysis. For example, N–N bond lengths <1.35 Å suggest azo tautomers, while >1.40 Å indicate hydrazone configurations .

Q. What advanced techniques are used to study the thermal stability and degradation pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating to identify decomposition temperatures.

- Differential Scanning Calorimetry (DSC) : Detects phase transitions or exothermic/endothermic events.

- Coupled with mass spectrometry (MS), these methods elucidate degradation byproducts .

Data Contradiction and Optimization

Q. How should researchers address low yields in multi-step syntheses involving hydrazinyl-pyrimidine intermediates?

- Methodological Answer :

- Intermediate Trapping : Use quenching agents (e.g., acetic anhydride) to stabilize reactive intermediates.

- Byproduct Analysis : LC-MS or GC-MS identifies impurities; adjusting reaction pH or solvent polarity minimizes side reactions .

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in pyrimidine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.